molecular formula C19H16ClN3O4 B2427710 N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide CAS No. 1206995-32-5

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide

Cat. No.: B2427710
CAS No.: 1206995-32-5
M. Wt: 385.8
InChI Key: SPXBSMVQQORCOH-UHFFFAOYSA-N
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Description

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-26-16-9-8-12(20)11-15(16)23-19(25)22-14-6-3-2-5-13(14)21-18(24)17-7-4-10-27-17/h2-11H,1H3,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXBSMVQQORCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and drug development. This article will explore the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16ClN3O3\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3

This structure features a furan ring, a carboxamide group, and a chloro-substituted phenyl moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:

  • Induction of Apoptosis : Many derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Compounds like this compound may reduce oxidative stress by enhancing the activity of antioxidant enzymes.
  • Inhibition of Nitrosative Stress : Some studies suggest that this compound can mitigate nitrosative stress, which is implicated in various pathologies including cancer.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds, providing insights into the potential effects of this compound.

Study Cell Line/Model Effect Observed Mechanism
Study 1 CCD-18Co (colon fibroblasts)Inhibition of 4NQO-induced cytotoxicityReduction in DNA damage and mitochondrial dysfunction
Study 2 EAC and DLA (cancer models)Cytotoxicity against cancer cellsInduction of apoptosis via caspase activation
Study 3 Various tumor cell linesAntitumor activityModulation of signaling pathways involved in cell survival

Case Studies

  • Cytoprotective Effects in Colon Cells :
    A study demonstrated that pretreatment with BK3C231 (a related compound) significantly reduced DNA strand breaks and mitochondrial damage caused by the carcinogen 4-nitroquinoline 1-oxide (4NQO). This protective effect was attributed to the compound's ability to inhibit nitrosative stress, suggesting a promising role for similar compounds in chemoprevention strategies .
  • Antitumor Activity :
    In experiments using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), compounds with structural similarities to this compound exhibited significant cytotoxic effects. The mechanism involved the activation of apoptotic pathways, highlighting the potential for these compounds in cancer therapeutics .

Research Findings

Recent investigations have focused on the synthesis and evaluation of various derivatives of furan-based carboxamides. These studies have revealed that modifications to the phenyl and furan rings can enhance biological activity, particularly against specific cancer types.

Moreover, computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in apoptosis and cell cycle regulation. Such approaches are crucial for optimizing lead compounds for further development.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)furan-2-carboxamide is C16H16ClN3O4C_{16}H_{16}ClN_{3}O_{4}, with a molecular weight of 353.76 g/mol. The compound features a furan ring, a carboxamide group, and a chloro-substituted methoxyphenyl moiety, which contribute to its biological activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Induction of Apoptosis : Compounds in this class have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Inhibition of Cell Proliferation : They can interfere with cell cycle progression, particularly in breast and colon cancer cell lines, demonstrating IC50 values in the nanomolar range .

Cytoprotective Effects

A study on a structurally related compound (BK3C231) demonstrated its cytoprotective effects against oxidative stress-induced damage in human colon fibroblast cells. The mechanism involved the inhibition of nitrosative stress and the preservation of mitochondrial integrity, suggesting that this compound may also possess similar protective qualities .

Case Studies and Research Findings

StudyCompoundFindings
BK3C231Demonstrated cytoprotective effects against 4-nitroquinoline 1-oxide-induced damage in CCD-18Co cells by reducing DNA strand breaks and mitochondrial dysfunction.
Various analogsShowed potent anticancer activity with IC50 values ranging from 9 nM to 17 nM against colon cancer (HT-29) and breast cancer (MCF-7) cell lines.

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